2-(Furan-2-yl)-1,3-thiazolidine-4-carboxylic acid
Overview
Description
2-(Furan-2-yl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C8H9NO3S. It is characterized by the presence of a furan ring and a thiazolidine ring, which are fused together with a carboxylic acid group attached to the thiazolidine ring.
Biochemical Analysis
Biochemical Properties
2-Furan-2-yl-thiazolidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including catalase and bovine serum albumin. The binding constants of 2-Furan-2-yl-thiazolidine-4-carboxylic acid with these proteins indicate strong interactions, which can lead to structural changes and enhanced enzyme activity . These interactions are crucial for its role in mitigating oxidative stress and enhancing cellular protection.
Cellular Effects
2-Furan-2-yl-thiazolidine-4-carboxylic acid has been shown to influence various cellular processes. It enhances catalase activity, which helps in reducing oxidative stress within cells . Additionally, it has been observed to inhibit apoptotic cell death induced by oxidative stress, thereby promoting cell survival. This compound also affects cell signaling pathways and gene expression, contributing to its protective effects on cells.
Molecular Mechanism
At the molecular level, 2-Furan-2-yl-thiazolidine-4-carboxylic acid exerts its effects through binding interactions with biomolecules. It binds to catalase and bovine serum albumin, leading to structural changes that enhance enzyme activity . These interactions are essential for its role in reducing oxidative stress and promoting cellular protection. The compound’s ability to modulate enzyme activity and gene expression is central to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Furan-2-yl-thiazolidine-4-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a reliable agent for biochemical research . Long-term exposure to this compound has demonstrated sustained protective effects on cells.
Dosage Effects in Animal Models
The effects of 2-Furan-2-yl-thiazolidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, it exhibits protective effects against oxidative stress, while higher doses may lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in biochemical research and potential therapeutic applications.
Metabolic Pathways
2-Furan-2-yl-thiazolidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity.
Transport and Distribution
Within cells and tissues, 2-Furan-2-yl-thiazolidine-4-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation, which are critical for its biological activity. The compound’s distribution patterns can influence its effectiveness in different cellular environments.
Subcellular Localization
The subcellular localization of 2-Furan-2-yl-thiazolidine-4-carboxylic acid is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its biochemical efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-furylamine with thioglycolic acid under acidic conditions to form the thiazolidine ring. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and the mixture is heated to promote cyclization. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically processed in large reactors, and the product is isolated through filtration and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
2-(Furan-2-yl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of bacterial growth or modulation of inflammatory pathways. The furan and thiazolidine rings play a crucial role in binding to these targets, thereby exerting the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-1,3-thiazolidine-4-carboxylic acid: Similar structure but with different substitution patterns.
3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid: Contains an additional acetyl group, which alters its chemical properties
Uniqueness
This compound is unique due to its specific combination of furan and thiazolidine rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-3,5,7,9H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGBVPOHBURDGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263488 | |
Record name | 2-(2-Furanyl)-4-thiazolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901263488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72678-98-9 | |
Record name | 2-(2-Furanyl)-4-thiazolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72678-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Furanyl)-4-thiazolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901263488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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